5-Bromo-2-chloro-3-iodo-4-methylpyridine
Description
5-Bromo-2-chloro-3-iodo-4-methylpyridine (CAS 1823378-46-6) is a halogenated pyridine derivative with a unique substitution pattern. Its structure features bromine at position 5, chlorine at position 2, iodine at position 3, and a methyl group at position 4 on the pyridine ring. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing drug candidates or reference standards . The presence of three halogens (Br, Cl, I) and a methyl group confers distinct electronic and steric properties, making it valuable for cross-coupling reactions and medicinal chemistry applications.
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIWBUMJULACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-step Halogenation and Functionalization
Based on patent CN103420902A, a prominent route involves starting from 2-chloro-5-methylpyridine (CMP) and employing oxidative and halogenation steps:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1. Oxidation | CMP reacts with hydrogen peroxide under acetic acid to form CMP oxynitride | Hydrogen peroxide, acetic acid, 80°C, 5-7 hours | Produces reactive intermediate for nitration |
| 2. Nitration | CMP oxynitride nitrated with nitric acid and sulfuric acid | 100°C, 7-10 hours | Introduces nitro group at position 4 |
| 3. Reduction | Nitro group reduced to amino group | Iron powder in acetic acid, 80-120°C | Converts nitro to amino, facilitating diazotization |
| 4. Diazotization & Iodination | Amino group diazotized, then reacted with sodium iodide | -10°C for diazotization, 0°C for iodination | Yields 5-iodo derivative |
| 5. Halogenation | Bromination at specific positions if necessary | N-bromosuccinimide, 0°C | Achieves desired bromination pattern |
This route emphasizes the use of inexpensive and accessible reagents like hydrogen peroxide, iron powder, and sodium iodide, with reaction conditions optimized for industrial scalability.
Alternative Route Using Aromatic Substitutions
Another approach, as detailed in the synthesis of related pyridine derivatives, involves direct halogenation of pyridine rings:
- Selective Bromination: Using N-bromosuccinimide (NBS) under controlled low temperatures to brominate at the desired position.
- Chlorination: Achieved via chlorinating agents such as sulfuryl chloride or phosphorus oxychloride.
- Iodination: Performed via diazotization followed by Sandmeyer-type reactions, using sodium nitrite and sodium iodide under cold conditions.
Table 1: Summary of Key Reaction Conditions and Yields
| Reaction Step | Reagents | Temperature | Time | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Oxidation | Hydrogen peroxide, acetic acid | 80°C | 5-7 hours | Not specified | Converts CMP to oxynitride |
| Nitration | Nitric acid, sulfuric acid | 100°C | 7-10 hours | High nitration efficiency | Introduces nitro group |
| Reduction | Iron powder, acetic acid | 80-120°C | 2-3 hours | Complete reduction | Converts nitro to amino |
| Diazotization & Iodination | Sodium nitrite, sodium iodide | -10°C to 0°C | 3-4 hours | Good yield of iodinated pyridine | Selective halogenation |
Research findings indicate that reaction temperatures and molar ratios critically influence yields and selectivity. For example, the diazotization step is optimal at -10°C, ensuring high purity of the iodine-substituted product.
Notes on Process Optimization
- Raw Material Selection: CMP is favored due to its low cost and availability.
- Reaction Conditions: Maintaining low temperatures during halogenation steps minimizes side reactions.
- Yield Enhancement: Sequential purification and careful control of molar ratios improve overall yields, with some processes reporting total yields exceeding 50% on a laboratory scale.
- Scalability: The described methods have been demonstrated at scales up to 70 kg per batch, indicating industrial feasibility.
Research Findings from Diverse Sources
- The patent CN103420902A emphasizes a route that combines oxidation, nitration, reduction, and diazotization to achieve high selectivity and yield.
- The synthesis of related pyridine derivatives, such as 5-bromo-2,4-dichloropyridine, demonstrates the effectiveness of NBS bromination and Sandmeyer reactions, which are adaptable to the synthesis of the target compound.
- Practical process scale-up studies suggest that using common reagents like hydrogen peroxide, iron powder, and sodium iodide can significantly reduce costs and improve safety profiles.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
5-Bromo-2-chloro-3-iodo-4-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogenated structure enhances reactivity, making it suitable for developing compounds that target specific biological pathways. For instance, it has been utilized in the synthesis of inhibitors for protein kinases, which play crucial roles in cellular signaling and cancer progression .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound is often employed as a building block in the synthesis of more complex organic molecules. Its unique combination of bromine, chlorine, and iodine allows for diverse substitution reactions, enabling the formation of pentasubstituted pyridines and other derivatives. These derivatives can exhibit enhanced biological activity or improved pharmacokinetic properties compared to their non-halogenated counterparts .
2.2 Case Study: Synthesis of Pentasubstituted Pyridines
A notable application involves using this compound as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. This synthetic route capitalizes on the compound's ability to undergo multiple substitution reactions, leading to high-yield production of complex structures that are valuable in drug discovery and development .
Chemical Properties and Reactivity
The reactivity of this compound is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions. The presence of multiple halogens allows for selective reactions under mild conditions, making it a versatile intermediate in organic synthesis.
Data Table: Key Applications and Their Outcomes
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-iodo-4-methylpyridine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by aryl groups through palladium-catalyzed cross-coupling . The molecular targets and pathways involved in its biological applications are determined by the structure of the final synthesized molecules .
Comparison with Similar Compounds
5-Bromo-2-chloro-3-methylpyridine (CAS 778611-64-6)
- Structure : Bromine (5), chlorine (2), methyl (3).
- Key Differences : Lacks iodine at position 3; methyl replaces iodine.
- Properties : Lower molecular weight (206.47 g/mol vs. ~336.5 g/mol for the target compound) and reduced steric bulk due to the absence of iodine. This compound is often used in Suzuki-Miyaura couplings due to its accessible bromine and chlorine substituents .
4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8)
- Structure : Bromine (4), chlorine (2), methyl (5).
- Key Differences : Halogen positions are swapped (Br at 4 instead of 5; methyl at 5 instead of 4).
- Properties : Altered regiochemistry impacts reactivity; bromine at position 4 may reduce electrophilicity at adjacent positions compared to bromine at position 5 in the target compound .
5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS 1150618-04-4)
- Structure : Bromine (5), iodine (3), methyl (4), amine (2).
- Key Differences : Amine group at position 2 replaces chlorine.
- Properties : The amine enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is more nucleophilic at position 2, enabling different synthetic pathways compared to the chloro-substituted target compound .
Functional Group Variations
5-Bromo-2-methoxy-3-methylpyridine
- Structure : Methoxy (2), bromine (5), methyl (3).
- Key Differences : Methoxy replaces chlorine at position 2.
- Properties : Methoxy is an electron-donating group, increasing electron density on the pyridine ring. This reduces susceptibility to electrophilic substitution but enhances stability under acidic conditions .
5-Bromo-2-chloro-4-methoxypyridine (CAS 52311-48-5)
- Structure : Methoxy (4), bromine (5), chlorine (2).
- Key Differences : Methoxy at position 4 instead of methyl.
- Properties : Methoxy’s electron-donating effect at position 4 alters regioselectivity in subsequent reactions. The compound is less lipophilic than the target due to the polar methoxy group .
Heterocyclic Analogues
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Pyrimidine core with bromine (5), chlorine (2), amine (4).
- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
- Properties: Pyrimidines exhibit stronger hydrogen-bonding networks (e.g., N–H···N interactions), influencing crystal packing and solubility.
Data Tables: Comparative Analysis
Biological Activity
5-Bromo-2-chloro-3-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C6H5BrClN
- CAS Number : 778611-64-6
- IUPAC Name : 5-Bromo-2-chloro-4-methylpyridine
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may exhibit similar properties.
- Enzyme Inhibition : It has been studied for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
- Anticancer Activity : Research indicates potential pathways through which this compound could induce apoptosis in cancer cells.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
- Interference with Cellular Processes : It may disrupt cellular signaling pathways, leading to altered cell proliferation and apoptosis.
Case Studies and Experimental Data
Several studies have focused on the biological activity of halogenated pyridines, including this compound. Below is a summary of significant findings:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | CYP Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| 4-Bromo-6-chloro-3-iodo-2-methylpyridine | Yes | High | Moderate |
| 5-Bromo-2-chloro-pyridine | Moderate | Low | Yes |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-iodo-4-methylpyridine, and what factors influence the order of halogen introduction?
Methodological Answer: The synthesis of polyhalogenated pyridines typically involves sequential halogenation. For this compound, a plausible route includes:
Methylation : Start with a pyridine precursor (e.g., 4-methylpyridine) to position the methyl group.
Halogenation Order : Introduce halogens in increasing order of steric and electronic hindrance. Chlorine (smaller, less polarizable) may be introduced first via electrophilic substitution using Cl₂/FeCl₃, followed by bromination (e.g., NBS or Br₂ with a Lewis acid). Iodine, being bulkier and requiring milder conditions, can be introduced last using KI/CuI under Ullmann-type coupling or via directed ortho-metalation strategies .
Purification : Recrystallization from acetonitrile or ethyl acetate, as demonstrated in related pyrimidine syntheses, ensures high purity (>95%) .
Q. Key Factors :
- Reactivity of halogenating agents (Cl > Br > I in electrophilic substitution).
- Steric effects of the methyl group (directs substitution to less hindered positions).
- Temperature control to avoid side reactions (e.g., dehalogenation or ring degradation).
Q. How can researchers characterize the purity and structure of this compound using spectroscopic and chromatographic methods?
Methodological Answer: Analytical Workflow :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z ~345.8 for C₆H₄BrClIN). Isotopic patterns (Br, Cl, I) aid confirmation.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water) resolves halogenated impurities .
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) or literature analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine, δ values in ).
Q. What are the key stability considerations for storing and handling this compound, given its polyhalogenated structure?
Methodological Answer: Stability Risks :
Q. Handling Precautions :
- Use gloveboxes under N₂ for air-sensitive reactions.
- Avoid contact with reducing agents (e.g., SnCl₂, which may dehalogenate ).
- Follow GHS protocols for acute toxicity (H302) and eye damage (H318) as seen in related bromo/chloropyridines .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring affect regioselective functionalization in cross-coupling reactions?
Methodological Answer: Electronic Effects :
- The electron-withdrawing halogens (Br, Cl, I) deactivate the ring, directing electrophiles to the less substituted positions.
- Suzuki-Miyaura Coupling : The iodo substituent (C-3) is most reactive due to lower bond dissociation energy (C-I < C-Br < C-Cl). Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 3-pyridineboronic acid ) for selective coupling at C-3.
Q. Case Study :
Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be analyzed via X-ray diffraction?
Methodological Answer: Crystallographic Analysis :
- Hydrogen Bonding : N-H···N interactions (as in 5-Bromo-2-chloropyrimidin-4-amine ) may link molecules into dimers.
- Halogen Bonding : I···N or I···π interactions stabilize layered structures.
- Planarity : The pyridine ring’s planarity (r.m.s. deviation <0.1 Å) ensures close packing, analyzed via SHELX refinement .
Q. Experimental Protocol :
Q. Are there computational methods to predict the reactivity of each halogen substituent in nucleophilic aromatic substitution (NAS)?
Methodological Answer: Computational Workflow :
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (electrophilicity) to rank reactive sites:
- Higher electrophilicity at C-3 (I) due to polarizable iodine.
NBO Analysis : Assess charge distribution. Negative charges on halogens (Cl: ~-0.3 e; Br: ~-0.2 e; I: ~-0.1 e) influence leaving-group ability.
Kinetic Simulations : Use Gaussian TS searches to model transition states for NAS (e.g., methoxide attack).
Case Study :
For 5-Bromo-2-chloro-4-methylpyridine, NAS at C-2 (Cl) proceeds faster than C-5 (Br) due to lower activation energy (ΔG‡ ~25 kcal/mol vs. 28 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
